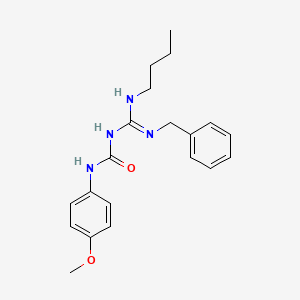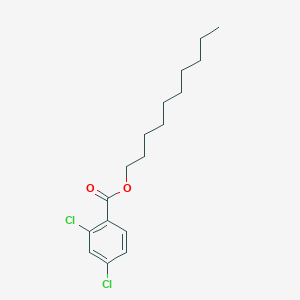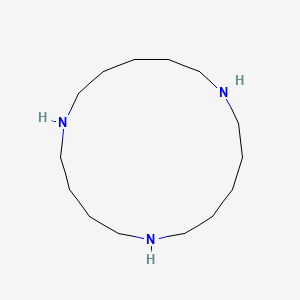
1,6,12-Triazacycloheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,12-Triazacycloheptadecane is a macrocyclic compound that belongs to the class of triazacycloalkanes. These compounds are characterized by the presence of nitrogen atoms within a cyclic structure. The unique arrangement of nitrogen atoms in this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,12-Triazacycloheptadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of diamines with dihalides under basic conditions to form the macrocyclic ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of high-purity starting materials and advanced purification techniques, such as chromatography, play a crucial role in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,6,12-Triazacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing compounds, while substitution reactions can produce a variety of substituted triazacycloheptadecane derivatives .
Aplicaciones Científicas De Investigación
1,6,12-Triazacycloheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used to study the interactions between nitrogen-containing macrocycles and biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 1,6,12-Triazacycloheptadecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The nitrogen atoms in the ring play a crucial role in coordinating with metal ions and facilitating these interactions. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in diverse biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,5,6,9,12-Hexaazacyclotetradecatetraene
- 1,2,5,6,9,14-Hexaazacyclohexadecahexaene
Uniqueness
1,6,12-Triazacycloheptadecane is unique due to its specific arrangement of nitrogen atoms within a 17-membered ring. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, while 1,2,5,6,9,12-Hexaazacyclotetradecatetraene and 1,2,5,6,9,14-Hexaazacyclohexadecahexaene also contain multiple nitrogen atoms, their ring sizes and nitrogen arrangements differ, leading to variations in their reactivity and applications .
Propiedades
Número CAS |
652130-89-7 |
|---|---|
Fórmula molecular |
C14H31N3 |
Peso molecular |
241.42 g/mol |
Nombre IUPAC |
1,6,12-triazacycloheptadecane |
InChI |
InChI=1S/C14H31N3/c1-3-9-15-10-4-2-6-12-17-14-8-7-13-16-11-5-1/h15-17H,1-14H2 |
Clave InChI |
XDMPSEKXLPGTNK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCCCCCNCCCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


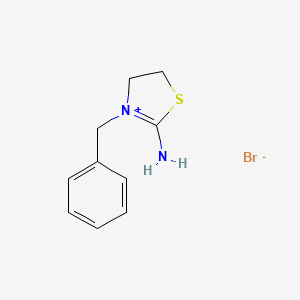
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
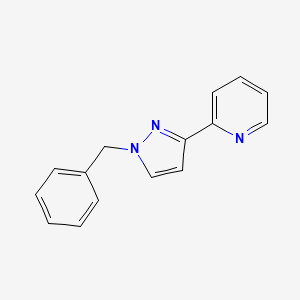


![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
